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molecular formula C13H8F2N2O B8396477 1-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8396477
M. Wt: 246.21 g/mol
InChI Key: DOFMNCSOBAPPIP-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

A solution of 1-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (600 mg, 2.44 mmol) in conc. sulfuric acid (3 mL)/water (3 mL) was stirred at 120° C. for 17 hr. The reaction solution was allowed to cool to room temperature, and alkalified with 8N aqueous sodium hydroxide solution. The aqueous layer was washed with ethyl acetate. The aqueous layer was acidified with 2N hydrochloric acid and the precipitate was collected by filtration and washed with water to give the title compound (600 mg, 93%) as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[C:11]([C:16]#N)[C:10]1=[O:18].[OH2:19].[OH-:20].[Na+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[C:11]([C:16]([OH:20])=[O:19])[C:10]1=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N1C(C(=CC=C1C)C#N)=O
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)N1C(C(=CC=C1C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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